Partial Agonist Efficacy vs. CCK-8 Full Agonism in Rodent Pancreatic Acini
In dispersed acini from mouse and rat pancreas, CCK-(27-32)-NH₂ acts as a partial agonist, whereas CCK-(26-33) (CCK-8) is a full agonist. A maximally effective concentration of CCK-(27-32)-NH₂ stimulated amylase secretion to a level that was significantly less than the maximal secretion evoked by CCK-(26-33) [1]. Furthermore, supramaximal concentrations of CCK-(27-32)-NH₂ did not cause the submaximal stimulation characteristic of full agonists at high doses, confirming its partial agonist profile [1].
| Evidence Dimension | Maximal amylase secretion (efficacy) relative to full agonist CCK-8 |
|---|---|
| Target Compound Data | Partial agonist: maximal response lower than CCK-8; no supramaximal inhibition |
| Comparator Or Baseline | CCK-(26-33) (CCK-8): Full agonist with higher maximal response; supramaximal concentrations cause submaximal stimulation |
| Quantified Difference | Qualitative difference in efficacy classification (partial vs. full agonist) |
| Conditions | Dispersed acini from mouse and rat pancreas; amylase secretion assay |
Why This Matters
This partial agonist profile distinguishes CCK-(27-32)-NH₂ from full agonists like CCK-8, enabling researchers to probe the relationship between receptor occupancy and functional response without confounding effects of full receptor activation.
- [1] Howard JM, et al. Discovery of a cholecystokinin analogue with partial agonist activity. Am J Physiol. 1984;247(3):G261-G265. View Source
